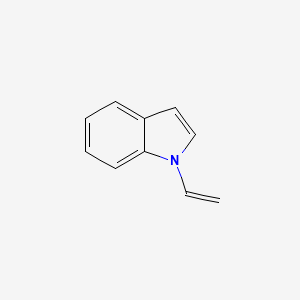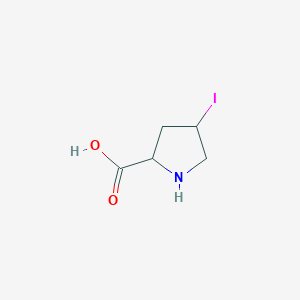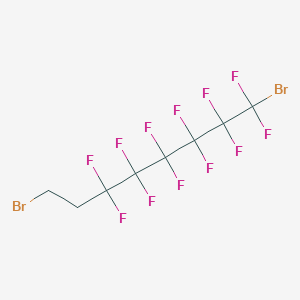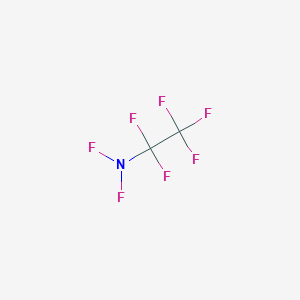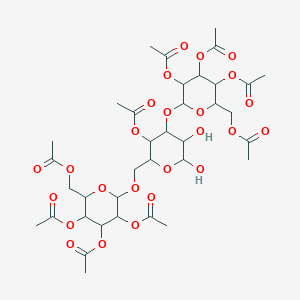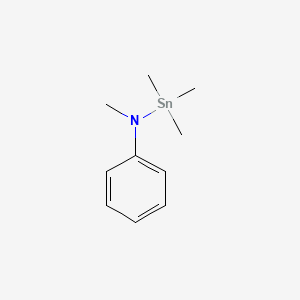
N,1,1,1-Tetramethyl-N-phenylstannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,1,1-Tetramethyl-N-phenylstannanamine is a chemical compound with the molecular formula C10H17NSi It is a silanamine derivative, characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further substituted with phenyl and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-phenylstannanamine typically involves the reaction of phenylamine with tetramethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{PhNH}_2 + \text{Si(CH}_3\text{)}_4 \rightarrow \text{PhN(Si(CH}_3\text{)}_3} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,1,1,1-Tetramethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines depending on the substituent introduced.
Applications De Recherche Scientifique
N,1,1,1-Tetramethyl-N-phenylstannanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N,1,1,1-Tetramethyl-N-phenylstannanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The pathways involved in its action include:
Formation of Stable Complexes: The compound can form stable complexes with biomolecules, enhancing its potential as a drug delivery agent.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane
Uniqueness
N,1,1,1-Tetramethyl-N-phenylstannanamine is unique due to its specific structural features, such as the presence of a silicon atom bonded to a nitrogen atom with phenyl and tetramethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
1076-10-4 |
|---|---|
Formule moléculaire |
C10H17NSn |
Poids moléculaire |
269.96 g/mol |
Nom IUPAC |
N-methyl-N-trimethylstannylaniline |
InChI |
InChI=1S/C7H8N.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
QYVHQABAJCFXFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


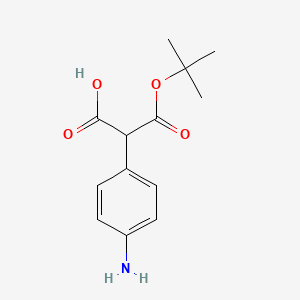
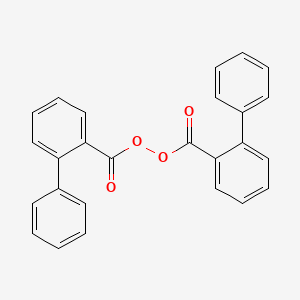

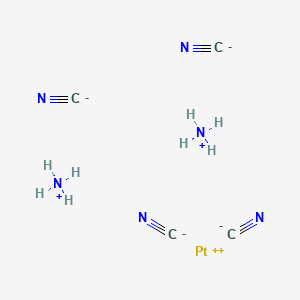




![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
